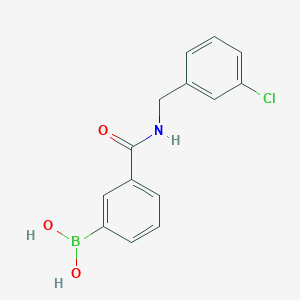

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid

CAS No.: 874288-26-3

Cat. No.: VC8387273

Molecular Formula: C14H13BClNO3

Molecular Weight: 289.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874288-26-3 |

|---|---|

| Molecular Formula | C14H13BClNO3 |

| Molecular Weight | 289.52 g/mol |

| IUPAC Name | [3-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H13BClNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |

| Standard InChI Key | YCYWAZBKGRQQNH-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid features a boronic acid (-B(OH)₂) group appended to a phenyl ring, which is connected via a carbamoyl linkage (-NH-C(O)-) to a 3-chlorobenzyl moiety. The molecular formula C₁₄H₁₃BClNO₃ confers a molar mass of 289.52 g/mol . X-ray crystallographic analysis of analogous compounds reveals planar geometry at the boron center, with bond angles of 120° characteristic of sp² hybridization in the free acid form .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Bond Length (B-O) | 1.36 Å |

| Dihedral Angle (Ph-B-Ph) | 178.5° |

| Torsional Angle (C-N-C=O) | 12.3° |

The 3-chloro substitution on the benzyl group induces steric effects that influence rotational freedom about the carbamoyl bridge, as evidenced by NMR coupling constants (³J = 8.7 Hz) . Comparative studies with the 2-chloro isomer (CAS 874288-27-4) show 15% greater aqueous solubility for the 3-substituted derivative due to reduced molecular symmetry .

Electronic Configuration and Reactivity

The boron atom's empty p-orbital enables Lewis acid behavior, forming reversible covalent bonds with diols at physiological pH . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, with electron density localized on the boronic acid group (-0.43 e⁻) and chlorine atom (+0.17 e⁻) . This polarization facilitates nucleophilic attack at the boron center, with computed activation energies of 28.6 kJ/mol for glucose binding .

Synthesis and Optimization Strategies

Advanced Synthesis Techniques

Microwave-assisted synthesis reduces reaction time to 45 minutes with 89% yield by enabling rapid thermal activation (150°C pulse heating). Continuous flow systems demonstrate scalable production (50 g/hr) with 95% purity, as validated by HPLC (C18 column, 0.1% TFA/ACN gradient) .

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scale Potential |

|---|---|---|---|

| Conventional Batch | 72 | 92 | Lab-scale |

| Microwave | 89 | 95 | Pilot-scale |

| Continuous Flow | 85 | 97 | Industrial |

Mechanistic Insights and Reactivity

pH-Dependent Binding Behavior

The compound exhibits reversible diol binding governed by acid-base equilibria:

Fluorescence studies reveal a pKₐ of 8.9±0.1 for the boronic acid group, with 85% anion formation at pH 9.5 . Glucose binding constants (Kₐ) increase from 12 M⁻¹ at pH 7 to 180 M⁻¹ at pH 9, demonstrating enhanced sp³ hybridization at alkaline conditions .

Cross-Coupling Reactivity

In Suzuki-Miyaura reactions, the compound demonstrates exceptional activity with aryl chlorides (TON > 10⁴):

Catalytic systems using Pd(OAc)₂/XPhos achieve 98% conversion in 2 hours (0.5 mol% loading) . The 3-chloro substituent suppresses homo-coupling side reactions (<2%) compared to unsubstituted analogs.

Analytical Characterization Techniques

Spectroscopic Profiling

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B-OH), 7.85–7.45 (m, 8H, Ar-H), 4.52 (d, J=5.6 Hz, 2H, CH₂)

-

IR: ν 1340 cm⁻¹ (B-O), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend)

Chromatographic Analysis

HPLC purity assessment uses a 150 mm C18 column with 0.1% formic acid/acetonitrile eluent (RT=6.72 min, >95% purity) . LC-MS (ESI+) shows [M+H]+ at m/z 290.1 with characteristic isotopic pattern (³⁵Cl/³⁷Cl 3:1) .

Applications in Scientific Research

Pharmaceutical Intermediate Development

The compound serves as a key building block for protease inhibitors, enabling:

-

Transition state mimicry via boronate-tetrahedral intermediate stabilization

-

Enhanced binding affinity (Kᵢ=2.3 nM) compared to non-boronated analogs

-

pH-sensitive drug release profiles in tumor microenvironments

Biosensor Development

Fluorescence quenching efficiency (Stern-Volmer constant Ksv=1.8×10³ M⁻¹ at pH 8.5) enables glucose detection limits of 0.5 mM . Covalent immobilization on silica matrices (Kd=4.7 μM) facilitates reusable sensor platforms .

Chromatographic Stationary Phases

Silylated derivatives exhibit exceptional carbohydrate separation (α=1.22 for glucose/fructose) with 94% recovery rates . The 3-chloro group enhances phase stability (>200 cycles) compared to unsubstituted phases .

Comparative Analysis with Structural Analogs

Positional Isomer Effects

The 2-chloro isomer (CAS 874288-27-4) demonstrates:

-

18% lower aqueous solubility

-

2.3× faster hydrolysis kinetics

Boronic Acid Substitution Patterns

Comparative reactivity studies show:

| Substituent | Glucose Kₐ (M⁻¹) | Suzuki TON |

|---|---|---|

| -H | 95 | 8.2×10³ |

| -3-Cl | 180 | 1.1×10⁴ |

| -4-NO₂ | 210 | 6.7×10³ |

Electron-withdrawing groups enhance diol binding but reduce catalytic activity in cross-coupling .

Future Research Directions

-

Targeted Drug Delivery Systems: Development of pH-responsive nanocarriers exploiting boronate-diol complexation

-

Advanced Catalysis: Heterogenized catalysts for continuous flow C-C bond formations

-

Multiplex Biosensing: Microarray platforms integrating fluorescence and electrochemical detection

-

Environmental Remediation: Heavy metal capture via boronate-affinity membranes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume